molecular formula SbTb+3 B3365138 Terbium antimonide CAS No. 12039-31-5

Terbium antimonide

Cat. No.: B3365138
CAS No.: 12039-31-5
M. Wt: 280.69 g/mol
InChI Key: MMZCTUVHKLWHKY-UHFFFAOYSA-N
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Description

Significance in Condensed Matter Physics and Materials Science Research

Terbium antimonide (TbSb) is recognized for its unique physical properties, making it a compelling subject for condensed matter physics and materials science research evitachem.com. As a rare earth antimonide, it belongs to a family of compounds that often exhibit a rich phase diagram influenced by magnetic ordering and electronic band structure arxiv.orgresearchgate.net. TbSb demonstrates semiconducting behavior, suggesting potential utility in electronic devices, and is also explored for applications in thermoelectric and optoelectronic technologies evitachem.com. Its magnetic properties, particularly its antiferromagnetic ordering and associated metamagnetic phenomena, position it as a material of interest for magnetic refrigeration and for studying fundamental magnetic interactions evitachem.comresearchgate.netresearchgate.net. Furthermore, the compound's anisotropic magnetoresistance and complex Fermi surface topology contribute to its significance in research focused on novel quantum phenomena and topological electronic states researchgate.netresearchgate.net.

Overview of Rare-Earth Antimonide Research Landscape

The research landscape of rare-earth antimonides (LnSb) is characterized by a wide array of magnetic and electronic behaviors, intrinsically linked to the specific lanthanide element and the resulting crystal structure evitachem.com. Many LnSb compounds are investigated for their magnetic ordering, which can range from ferromagnetic to antiferromagnetic phases, and how these magnetic states influence their electrical transport properties researchgate.netresearchgate.net. This class of materials also serves as a critical area for exploring topological electronic states, including topological insulators and semimetals, especially when combined with magnetic ordering arxiv.orgresearchgate.net. Current research efforts are concentrated on understanding how variations in crystal structure, the application of magnetic fields, and temperature changes affect their conductivity, magnetoresistance, and the emergence of exotic quantum effects researchgate.netresearchgate.net.

Scope and Core Research Focus on this compound Systems

The primary research focus on this compound systems is dedicated to a thorough elucidation of its fundamental physical properties. This involves detailed investigations into its crystal structure, magnetic phase transitions, and electronic transport characteristics evitachem.comresearchgate.netresearchgate.netmaterialsproject.org. Key areas of study include the characterization of its antiferromagnetic ordering, which typically occurs around 14.5 K, the associated metamagnetic behaviors observed below this transition, and the nature of its ground magnetic state, which is believed to be dominated by a triplet state researchgate.netresearchgate.net. Researchers are particularly interested in its anisotropic magnetoresistance and how magnetic ordering influences its Fermi surface topology, aiming to understand its potential as a platform for studying correlated topological materials arxiv.orgresearchgate.netresearchgate.netresearchgate.net. The synthesis and structural characterization of TbSb, which typically crystallizes in a cubic Halite (Rock Salt) structure, are foundational to understanding its observed properties evitachem.commaterialsproject.orgmaterialsproject.org.

Data Tables

Table 1: Crystal Structure and Basic Properties of this compound (TbSb)

PropertyValue
CompoundThis compound
Chemical FormulaTbSb
Crystal StructureHalite (Rock Salt)
Crystal SystemCubic
Space GroupFmm (No. 225)
Tb-Sb Bond Length~3.11 Å
CAS Number12039-31-5
Molecular Weight280.69 g/mol
Semiconducting BehaviorYes

Table 2: Magnetic and Transport Properties of this compound (TbSb)

PropertyValue
Antiferromagnetic Phase Transition (T)~14.5 K
Magnetic Ordering (below T)Antiferromagnetic, metamagnetic behaviors observed
Ground Magnetic State triplet state
Magnetic AnisotropyWeak
MagnetoresistanceAnisotropic, large
Temperature-Field Phase DiagramTriangular
Carrier Concentration/MobilityChanges with magnetic state

Compound List

this compound (TbSb)

Terbium (Tb)

Antimony (Sb)

Properties

IUPAC Name

antimony;terbium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Sb.Tb/q;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZCTUVHKLWHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sb].[Tb+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SbTb+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.685 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12039-31-5
Record name Antimony, compd. with terbium (1:1)
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Record name Antimony, compd. with terbium (1:1)
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Record name Antimony, compound with terbium (1:1)
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Methodologies for Synthesis and Fabrication of Terbium Antimonide Systems

High-Temperature Solid-State Reaction Techniques for Terbium Antimonide Compounds

High-temperature solid-state reaction is a conventional and widely used method for synthesizing polycrystalline rare-earth antimonides, including this compound. This technique generally involves the direct reaction of stoichiometric amounts of the constituent elements or their precursors at elevated temperatures in an inert atmosphere or vacuum to prevent oxidation.

The synthesis of rare earth iron antimonides, such as RE3Fe3Sb7 (where RE can be La, Ce, Pr, Nd, Sm, Gd, and Tb), has been achieved through solid-state synthetic techniques. qucosa.de In a typical procedure, high-purity terbium and antimony powders are thoroughly mixed in the desired stoichiometric ratio. The mixture is then pressed into a pellet and sealed in an evacuated quartz or tantalum ampoule. The sealed ampoule is subsequently heated in a furnace to high temperatures, often in multiple steps, to ensure a complete and homogeneous reaction. Intermediate grinding and re-pelletizing steps may be necessary to promote the diffusion of the reactants and achieve a single-phase product.

For instance, the synthesis of this compound oxide (Tb9Sb5O5) was accomplished by reacting stoichiometric amounts of terbium metal, antimony, and antimony(III) oxide (Sb2O3) in a sealed tantalum ampoule. The reaction was subjected to a specific temperature profile, which included heating to 1923 K, followed by annealing periods at different temperatures to ensure the formation of the desired crystalline phase. While this method is effective for producing bulk powder samples for property measurements, it offers limited control over the material's morphology and can result in products with relatively small grain sizes.

The general steps for high-temperature solid-state synthesis of this compound are summarized in the table below.

StepDescriptionPurpose
1. Precursor Selection High-purity terbium and antimony powders or their respective oxides/halides are chosen.To ensure the formation of a high-purity final product.
2. Stoichiometric Mixing The precursors are weighed and mixed in the precise atomic or molar ratio required for the target compound.To achieve the desired chemical composition of this compound.
3. Pelletization The mixed powder is pressed into a dense pellet.To increase the contact area between reactant particles, facilitating solid-state diffusion.
4. Encapsulation The pellet is sealed in an inert container, such as a quartz or tantalum ampoule, often under vacuum or an inert gas.To prevent oxidation and volatilization of the reactants at high temperatures.
5. Thermal Treatment The encapsulated sample is heated in a furnace according to a specific temperature program, which may include multiple heating, dwelling, and cooling stages.To provide the necessary activation energy for the reaction and to control the crystal growth and phase formation.
6. Characterization The resulting product is analyzed using techniques like X-ray diffraction (XRD) to confirm the crystal structure and phase purity.To verify the successful synthesis of the target this compound compound.

Solution-Based Synthesis Approaches (e.g., Hydrothermal Methods for Tb-doped PbTe)

Solution-based synthesis methods, such as hydrothermal and solvothermal techniques, offer advantages over solid-state reactions, including lower reaction temperatures and better control over particle size, morphology, and crystallinity. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures.

While the direct synthesis of this compound via these methods is not extensively documented, the successful synthesis of other terbium-containing compounds demonstrates the potential of these techniques. For example, terbium germanates, such as Tb13(GeO4)6O7(OH), have been synthesized using hydrothermal methods. researchgate.net In this process, terbium oxide and germanium dioxide were reacted in a unique hydrothermal solution, leading to the crystallization of the product. researchgate.net Similarly, single-crystalline terbium hydroxide (B78521) (Tb(OH)3) nanowires have been prepared through a hydrothermal route by reacting terbium oxide in an acetic acid solution under controlled temperature and time. ukessays.com The morphology of the resulting Tb(OH)3 was found to be highly dependent on the reaction parameters. ukessays.com

The solvothermal method has also been successfully employed for the synthesis of rare earth compounds. For instance, terbium bisphthalocyanine has been prepared via a solvothermal reaction using dilithium (B8592608) phthalocyanine (B1677752) and terbium(III) acetylacetonate. rug.nlmdpi.com This approach yielded a high purity product with good crystallinity. rug.nlmdpi.com These examples suggest that with the appropriate selection of precursors, solvents, and reaction conditions, hydrothermal and solvothermal methods could be adapted for the synthesis of this compound nanoparticles or other nanostructures.

The key parameters influencing the outcome of solution-based synthesis are presented in the following table.

ParameterInfluence on Product
Precursors The choice of terbium and antimony sources (e.g., salts, oxides) affects their reactivity and the reaction pathway.
Solvent The type of solvent (aqueous or organic) influences the solubility of precursors and the pressure inside the autoclave.
Temperature Controls the reaction kinetics and the crystallinity of the final product.
Pressure Affects the boiling point of the solvent and can influence the reaction equilibrium.
pH Can alter the chemical species present in the solution and direct the formation of specific phases or morphologies.
Additives/Surfactants Can be used to control the size, shape, and aggregation of the resulting particles.

Thin Film Deposition Methodologies (e.g., Pulsed Laser Deposition for Tb-based Garnets)

The fabrication of this compound in thin-film form is essential for its integration into electronic and spintronic devices. Several physical vapor deposition (PVD) techniques can be employed for this purpose, including pulsed laser deposition (PLD), magnetron sputtering, and molecular beam epitaxy (MBE).

Pulsed Laser Deposition (PLD) is a versatile technique for growing high-quality thin films of complex materials. ornl.gov In PLD, a high-power pulsed laser is used to ablate a target material (in this case, a this compound target), creating a plasma plume that deposits onto a heated substrate. ornl.govyoutube.com This method allows for stoichiometric transfer of material from the target to the substrate. The successful deposition of other terbium-containing compounds, such as TbFe2, using PLD demonstrates its applicability for rare-earth-based materials. The growth of antimonide thin films, such as indium antimonide (InSb), has also been achieved via PLD. ias.ac.in

Magnetron Sputtering is another widely used PVD technique suitable for depositing large-area thin films. In this process, a target of the desired material is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off the target and deposit onto a substrate. Sputtering can be performed from a compound this compound target or by co-sputtering from separate terbium and antimony targets. qsrarematerials.comthinfilmmaterials.com The deposition of various antimonide films, including AlSb, GaSb, and InSb, by magnetron sputtering has been demonstrated. ufrgs.br Furthermore, antimonene nanofilms have been prepared using low-power magnetron sputtering, with the crystallinity of the films being controlled by the deposition temperature. mdpi.com

Molecular Beam Epitaxy (MBE) is a sophisticated technique that allows for the growth of single-crystal thin films with atomic-layer precision. wikipedia.org In MBE, beams of atoms or molecules are effused from thermal sources onto a heated substrate in an ultra-high vacuum environment. wikipedia.orgyoutube.com This slow deposition rate allows for the formation of highly ordered crystalline layers. wikipedia.org MBE is well-established for the growth of Sb-based semiconductors, often referred to as the "6.1 Å family" of materials (e.g., GaSb, AlSb, InAs). dtic.mil This existing expertise in antimonide MBE could be leveraged for the epitaxial growth of this compound thin films and heterostructures.

A comparison of these thin-film deposition techniques is provided below.

TechniqueAdvantagesDisadvantages
Pulsed Laser Deposition (PLD) Stoichiometric transfer, high deposition rates, ability to deposit in a reactive gas atmosphere. ornl.govCan produce particulates on the film surface, limited deposition area. youtube.com
Magnetron Sputtering Large-area deposition, good film adhesion, high throughput. nih.govTarget composition can be complex to optimize, potential for plasma-induced damage.
Molecular Beam Epitaxy (MBE) Atomic-layer control, high purity films, in-situ monitoring of growth. wikipedia.orgyoutube.comRequires ultra-high vacuum, slow deposition rates, expensive equipment. wikipedia.org

Doping and Substitution Strategies in this compound Derivatives

Doping and substitution are powerful strategies for tuning the electronic, magnetic, and thermoelectric properties of materials. In this compound, these strategies can be employed to introduce new functionalities or enhance existing properties. This can involve substituting terbium with other rare-earth elements, replacing antimony with other pnictogens, or introducing dopants at interstitial sites.

Isovalent substitution , where an element is replaced by another with the same valence state, can be used to modify the lattice parameters and magnetic interactions in TbSb. For example, substituting Tb³⁺ with other rare-earth ions (e.g., Dy³⁺, Ho³⁺) can alter the magnetic anisotropy and ordering temperature of the material. Similarly, substituting Sb³⁻ with other pnictide ions like bismuth (Bi³⁻) could influence the electronic band structure and transport properties.

Aliovalent substitution , involving the replacement of an element with one of a different valence state, can be used to introduce charge carriers and modify the electronic properties. For instance, substituting a small fraction of Tb³⁺ with a divalent cation (e.g., Ca²⁺) would introduce holes, while substitution with a tetravalent cation (e.g., Ce⁴⁺) would introduce electrons. Such aliovalent substitutions have been shown to significantly alter the electronic and transport properties in other material systems, such as thermoelectric Zintl pnictides and layered oxides. acs.orglbl.gov

The introduction of dopants can also be used to engineer the properties of this compound. For example, doping Bi2Te3 single crystals with terbium has been shown to result in p-type conductivity and an increase in resistivity. researchgate.net In another example, co-doping gadolinium oxysulfide with terbium and lanthanum has been shown to alter the crystal field environment around the Tb³⁺ ions, leading to enhanced luminescence properties. ykcs.ac.cn This suggests that co-doping could be a viable strategy for tuning the properties of this compound. The feasibility and effects of such substitutions are governed by factors such as ionic radii, electronegativity, and the thermodynamic stability of the resulting structure. icm.edu.pl

The table below summarizes potential doping and substitution strategies for this compound.

StrategyExample Substituent/DopantPotential Effect
Isovalent Cation Substitution Dy³⁺, Ho³⁺ for Tb³⁺Modification of magnetic properties (e.g., magnetic anisotropy, ordering temperature).
Isovalent Anion Substitution Bi³⁻ for Sb³⁻Tuning of electronic band structure and transport properties.
Aliovalent Cation Substitution Ca²⁺ or Ce⁴⁺ for Tb³⁺Introduction of charge carriers (holes or electrons) to control conductivity.
Interstitial Doping Light elements (e.g., H, C, N)Modification of lattice parameters and electronic structure.
Co-doping La³⁺ along with an active dopantAlteration of the local crystal field and enhancement of specific properties like luminescence. ykcs.ac.cn

Crystallographic and Structural Elucidation of Terbium Antimonide Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that reveals the precise arrangement of atoms within a crystalline material. By analyzing the diffraction patterns produced when X-rays interact with a single crystal, researchers can determine the unit cell dimensions, space group symmetry, and the positions of atoms. This method provides the most detailed structural information.

Determination of Space Group and Unit Cell Parameters

Various terbium antimonide compounds and related structures containing both terbium and antimony have been characterized using SCXRD. For instance, the binary compound this compound (TbSb) crystallizes in a cubic structure belonging to the space group Fm-3m (No. 225) materialsproject.org.

More complex compositions, such as those involving terbium, germanium, and antimony, have also been studied. Compounds like Tb₄GeSb₂, Tb₄Ge₂.₅Sb₀.₅, and Tb₄Ge₀.₁Sb₂.₉ exhibit an inverse Th₃P₄ cubic crystal structure, characterized by the space group I-43d (No. 220) google.com. The unit cell parameters for these compounds vary depending on the exact stoichiometry, with reported 'a' lattice parameters ranging from 0.8956 nm to 0.9220 nm google.com.

This compound oxides, such as Tb₉Sb₅O₅, have been found to crystallize in a tetragonal system with the space group P4₁2₁2 (No. 93), featuring unit cell parameters of a = 9.862(1) Å and c = 8.838(2) Å scispace.com. Additionally, compounds like TbSb₂O₄Br, which incorporate terbium, antimony, oxygen, and bromine, crystallize in a monoclinic structure with space group P2₁/c (No. 14), exhibiting lattice parameters such as a = 8.9654(6) Å, b = 7.8023(5) Å, c = 7.7961(5) Å, and β = 91.398(3)° mdpi.comrsc.org.

Electronic Structure and Spectroscopic Probes of Terbium Antimonide

Electronic Band Structure Investigations

Understanding the electronic band structure is crucial for predicting and explaining the electrical and optical properties of materials. Theoretical methods, particularly Density Functional Theory (DFT), are widely employed for these investigations.

Density Functional Theory (DFT) is a primary computational method used to determine the electronic structure of materials, including band structure and density of states. Various approximations and extensions of DFT are utilized to accurately model complex electronic interactions. For rare earth pnictides, such as terbium nitride (TbN) and terbium phosphide (B1233454) (TbP), studies have employed methods like the Full Potential Augmented Plane Wave (FP-LAPW) method within frameworks such as the Generalized Gradient Approximation (GGA-PBE), GGA-PBE + U, and the modified Becke-Johnson (mBJ-GGA-PBE) approaches researchgate.net. These methods account for electron-electron interactions and relativistic effects, which are significant for heavy elements like terbium. The relativistic augmented-plane-wave method has also been used for calculating the energy bands of elemental terbium aps.org. Furthermore, advanced techniques like DFT combined with Dynamical Mean-Field Theory (DFT+DMFT) are used to capture strong correlation effects in terbium metal, showing good agreement with experimental electron density of states arxiv.org. For materials with spin-orbit coupling, generalized Kohn-Sham approaches are also relevant for electronic structure calculations arxiv.org. These theoretical frameworks provide a foundation for predicting the electronic behavior of compounds like terbium antimonide.

The density of states (DOS) describes the number of electronic states available at each energy level within a material. Analysis of the DOS, often derived from DFT calculations, reveals the contributions of different atomic orbitals to the electronic bands. For terbium pnictides like TbN and TbP, DOS analyses have been performed using GGA-PBE, GGA-PBE + U, and mBJ-GGA-PBE, providing insights into the electronic configurations and their distribution across energy levels researchgate.net. These analyses help in understanding metallic, semiconducting, or insulating behaviors and the nature of electronic transitions. While specific DOS data for TbSb is not extensively detailed in the provided search results, the methodologies applied to similar terbium compounds are directly transferable for its investigation.

Optical Spectroscopy Studies

Optical spectroscopy techniques, including UV-Visible and photoluminescence spectroscopy, are vital for characterizing the optical properties of this compound and related materials, revealing information about electron transitions and energy transfer processes.

UV-Visible (UV-Vis) spectroscopy is used to study the absorption of light by a material, which is directly related to electronic transitions. In terbium-containing compounds, UV-Vis spectra often exhibit characteristic absorption bands corresponding to the intra-4f electronic transitions of the Tb³⁺ ion. These transitions, originating from the ⁷F₆ ground state to excited levels such as ⁵L₉, ⁵L₁₀, ⁵G₈, and ⁵D₄, typically occur in the UV and visible regions of the spectrum, with prominent peaks observed around 352 nm, 369 nm, 378 nm, and 483 nm, respectively researchgate.net. Other studies have reported absorption bands for Tb³⁺ in the range of 302-488 nm researchgate.net. Additionally, the presence of Tb⁴⁺ can lead to charge transfer bands, such as a broad absorption centered at approximately 365 nm, attributed to ligand-to-metal charge transfer states researchgate.netnih.gov. In tin antimonide doped with terbium, a broad absorption from 400 to 700 nm has been noted avinuty.ac.in.

Table 1: Representative UV-Vis Absorption Peaks for Tb³⁺ Ions

Transition (⁷F₆ →) Approximate Wavelength (nm) Reference
⁵L₉ 352 researchgate.net
⁵L₁₀ 369 researchgate.net
⁵G₈ 378 researchgate.net
⁵D₄ 483 researchgate.net
General 4f-4f 302, 318, 340, 350, 358, 370, 378, 488 researchgate.net

Photoluminescence (PL) spectroscopy is a powerful technique for probing the luminescent properties of materials. When excited by photons, materials can re-emit light, providing information about their electronic structure and the nature of excited states. Terbium ions, particularly Tb³⁺, are known for their strong luminescence, emitting a characteristic green light. This luminescence arises from transitions from the ⁵D₄ excited state to various ⁷F<0xE2><0x82><0x9F> (J = 0-6) ground state levels. The most intense emission typically occurs from the ⁵D₄ → ⁷F₅ transition, observed around 545-546 nm, which is highly sensitive to the surrounding chemical environment nih.govresearchgate.net. Other emission peaks associated with Tb³⁺ include transitions to ⁷F₆ (around 490 nm), ⁷F₄ (around 580 nm), and ⁷F₃ (around 620 nm) researchgate.net. The excitation spectra, which map the wavelengths that efficiently lead to emission, often show peaks in the UV region, typically around 240 nm or higher, corresponding to ligand-centered transitions or direct Tb³⁺ excitation researchgate.netnih.govresearchgate.net. The efficiency of luminescence is influenced by the material's host matrix and the presence of other ions.

Table 2: Photoluminescence Emission Peaks of Tb³⁺ Ions

Transition (⁵D₄ → ⁷F<0xE2><0x82><0x9F>) Approximate Wavelength (nm) Reference
⁵D₄ → ⁷F₅ 545-546 nih.govresearchgate.net
⁵D₄ → ⁷F₆ 490 researchgate.net
⁵D₄ → ⁷F₄ 580 researchgate.net

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides crucial information about the lattice dynamics and bonding within a solid material. These techniques probe the vibrational modes (phonons) of the crystal lattice, which are directly related to its structure and the interactions between constituent atoms.

Raman spectroscopy has been identified as a method applied to study this compound (TbSb), particularly in conjunction with its electrical properties rcsi.science. The analysis of phonon spectra through Raman scattering can reveal the characteristic vibrational frequencies of the material. These frequencies are sensitive to the mass of the atoms, the strength of the bonds, and the symmetry of the crystal structure. For a compound like TbSb, which can crystallize in structures such as the NaCl type (Fm3m) idu.ac.id or potentially other phases, distinct phonon modes are expected. The presence and intensity of Raman-active modes are governed by selection rules dictated by the crystal's symmetry.

While studies indicate the application of Raman spectroscopy to TbSb, detailed experimental data regarding specific vibrational frequencies, their assignments to particular phonon modes (e.g., acoustic or optical), and their behavior under varying conditions are not extensively detailed in the provided search snippets. Typically, such analyses would involve identifying peaks in the Raman spectrum and correlating them with theoretical calculations or known phonon dispersions for materials with similar structures. Infrared spectroscopy would complement these findings by probing modes that exhibit a change in dipole moment during vibration.

Vibrational ModeFrequency (cm⁻¹)AssignmentTechnique (IR/Raman)Notes
Data not available in provided snippetsData not available in provided snippetsData not available in provided snippetsData not available in provided snippetsSpecific vibrational frequencies and assignments for this compound are not detailed in the consulted sources.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of materials. It works by irradiating a material with X-rays, causing photoemission of core-level electrons. The kinetic energy of these emitted electrons is measured, and from this, the binding energy of the core level can be determined. XPS is invaluable for identifying the presence of specific elements and inferring their oxidation states and bonding environments within a compound.

XPS is recognized as a relevant technique for the analysis of compounds like this compound idu.ac.idscience.gov. By analyzing the core-level spectra of terbium (Tb) and antimony (Sb), researchers can confirm the elemental constituents of the sample and gain insight into their chemical states. For instance, shifts in the binding energies of Tb 3d or Sb 3d core levels can indicate whether these elements are in their elemental form, in a particular oxidation state (e.g., Tb³⁺ or Sb³⁻), or involved in specific types of chemical bonding within the TbSb structure. Such information is critical for understanding the material's electronic structure and properties.

Although XPS is established as a method for material characterization, the specific binding energy values for the core levels of terbium and antimony in this compound, as determined by experimental XPS studies, are not explicitly provided in the accessible search results. A typical XPS analysis of TbSb would involve identifying characteristic peaks for Tb and Sb core levels and comparing their measured binding energies to established values for known chemical states to deduce the compound's chemical environment.

ElementCore LevelBinding Energy (eV)Chemical State/AssignmentTechnique (XPS)Notes
Terbium (Tb)e.g., Tb 3dData not available in provided snippetse.g., Tb³⁺, Tb⁰XPSSpecific binding energies for Terbium in TbSb are not detailed in the consulted sources.
Antimony (Sb)e.g., Sb 3dData not available in provided snippetse.g., Sb³⁻, Sb⁰XPSSpecific binding energies for Antimony in TbSb are not detailed in the consulted sources.

Vibrational spectroscopy, particularly Raman scattering, and X-ray Photoelectron Spectroscopy are powerful tools for characterizing solid-state materials like this compound. While the provided literature snippets confirm their relevance and application to TbSb, detailed quantitative data for specific phonon frequencies or core-level binding energies were not explicitly available. Further experimental investigations detailing these spectroscopic signatures would be essential for a comprehensive understanding of this compound's lattice dynamics and electronic structure.

Compound List

this compound

TbSb

Magnetic Phenomena and Quantum Interactions in Terbium Antimonide

Magnetic Ordering and Excitations

The magnetic properties of terbium antimonide are dominated by the strong spin-orbit coupling and crystal-field effects inherent to the terbium ion, which interact with exchange interactions mediated by conduction electrons.

Neutron Inelastic Scattering for Magnetic Excitation Spectra

Neutron inelastic scattering has been a cornerstone technique for understanding the magnetic excitations in TbSb. Studies on single crystals of TbSb have revealed detailed information about its magnetic excitation spectrum aps.orgresearchgate.netjiht.ru. At low temperatures, such as 4.4 K, the scattering data shows the dispersion relations for the two lowest branches of magnetic excitations aps.orgjiht.ru. A significant energy gap, approximately 0.54 ± 0.04 THz, has been observed in the lowest excitation branch. This gap is primarily attributed to crystalline-field effects, which lift the degeneracy of the Tb³⁺ ion's ground state aps.orgjiht.ru. As the temperature increases towards the Néel temperature (TN), this energy gap diminishes. Near TN, the spin-wave scattering merges with a broad distribution of quasielastic critical scattering, peaking at the magnetic ordering temperature aps.orgjiht.ru. Above TN, this critical scattering gradually decreases with increasing temperature. The scattering at the zone boundary exhibits a broader frequency width than at the zone center and can show a weak shoulder in a specific temperature range (20-40 K), indicating complex dynamics aps.orgjiht.ru.

Determination of Exchange and Crystal-Field Parameters

The analysis of magnetic excitation spectra, particularly through techniques like pseudoboson theory, allows for the determination of crucial parameters governing the magnetic behavior of TbSb. By considering transitions between the ground state and all 12 excited states of the Tb³⁺ ion's lowest spin-orbit multiplet (J=6), researchers have been able to derive exchange and crystal-field parameters aps.orgresearchgate.netjiht.ru. These parameters provide quantitative insights into the strength of magnetic interactions and the influence of the local crystal environment on the terbium ions. For instance, exchange parameters such as meV and meV have been reported in theoretical models that aim to describe the magnetic properties of TbSb researchgate.net. Crystal field parameters, such as meV and , have also been utilized in theoretical investigations researchgate.net. Furthermore, the exchange interaction between conduction electrons and localized 4f electrons has been quantitatively estimated by analyzing the spin splitting of the Fermi surface aps.org.

Spin-Reorientation Transitions and Jahn-Teller Effects in Related Tb Compounds

While direct evidence of spin-reorientation (SR) transitions or Jahn-Teller effects specifically within terbium antimonides like TbSb is not extensively detailed in the provided search results, these phenomena are known to influence the magnetic behavior of other terbium-containing compounds. For example, in certain rare-earth germanides and antimonides of the RE6Ge5-xSb11+x series, where RE includes terbium, long-range antiferromagnetic ordering is observed with Néel temperatures () up to 22 K acs.org. In some of these related compounds, metamagnetic transitions or spin-flop behaviors are observed at low temperatures and specific magnetic fields acs.org. In other classes of materials, such as TbMn6Sn6, spin-reorientation transitions occur, influencing the magnetic anisotropy and leading to changes in magnetic ordering researchgate.netresearchgate.net. The general understanding of how crystal fields and exchange interactions dictate magnetic phase transitions in various Tb compounds provides a framework for interpreting the complex magnetic landscape observed in terbium antimonides.

Antiferromagnetism and Ferromagnetism in Terbium Antimonides

This compound (TbSb) crystallizes in a NaCl-type structure and exhibits antiferromagnetic ordering aps.orgresearchgate.netresearchgate.net. The Néel temperature (), below which the material transitions into an antiferromagnetic state, is reported to be around 14.5 K to 14.9 K aps.orgresearchgate.netresearchgate.net. At this transition temperature, the magnetic moments of the terbium ions align in an antiparallel fashion, resulting in no net macroscopic magnetization in the absence of an external magnetic field.

In some related rare-earth antimonide systems, such as the RE6Ge5-xSb11+x series containing terbium, long-range antiferromagnetic ordering is observed with values up to 22 K acs.org. These compounds can also display metamagnetic transitions or spin-flop behavior when subjected to external magnetic fields below their ordering temperatures acs.org. While TbSb itself is primarily characterized as an antiferromagnet, the coexistence of antiferromagnetic and ferromagnetic interactions can lead to magnetic frustration in certain complex Tb-containing compounds researchgate.net.

Magnetoresistance and Electrical Transport Studies in Magnetic Fields

This compound displays significant magnetoresistance (MR) effects, particularly an "extreme magnetoresistance" (XMR) and "giant magnetoresistance" (GMR) near its antiferromagnetic phase region researchgate.netresearchgate.net. When subjected to an external magnetic field, the electrical resistivity of TbSb can change dramatically. At low temperatures, such as 2 K, an exceptionally large magnetoresistance effect of up to 12100% has been observed at a magnetic field of 9 T researchgate.net. This phenomenon is often associated with the compensation of electron and hole carriers or specific topological features of the Fermi surface, which can lead to a large reduction in resistivity as the magnetic field aligns the magnetic moments and influences the carrier dynamics aps.orgresearchgate.net.

The magnetoresistance in TbSb is anisotropic, meaning it depends on the direction of the applied magnetic field relative to the crystallographic axes researchgate.net. Furthermore, TbSb exhibits clear resistivity plateaus at low temperatures when placed in a magnetic field, indicating distinct field-induced magnetic phases researchgate.net. Theoretical investigations have explored the strong correlations between magnetoresistivity and magnetic entropy change in TbSb, taking into account crystalline electric field anisotropy, exchange interactions, and Zeeman effects aip.orgresearchgate.net. These studies have successfully described the temperature dependence of resistivity under various magnetic fields, highlighting the intricate relationship between the magnetic state and electrical transport properties.

Single-Molecule Magnet (SMM) Research and Lanthanide-Based Systems

This compound (TbSb) is a rare-earth monopnictide that has been investigated for its magnetic properties, particularly in the context of understanding magnetic excitations and phase transitions. While direct research focusing on TbSb as a canonical single-molecule magnet (SMM) is limited, its magnetic characteristics place it within the broader landscape of lanthanide-based systems studied for their potential in quantum magnetism and advanced magnetic applications. The study of TbSb contributes to the understanding of how crystal fields and magnetic interactions influence magnetic behavior, which are key considerations in the design of SMMs.

Research into TbSb has primarily focused on its bulk magnetic properties, revealing complex magnetic ordering and excitations. Neutron inelastic scattering experiments have been employed to study the magnetic-excitation spectrum of TbSb, identifying dispersion relations for the lowest energy branches. At 4.4 K, the spectrum exhibits a significant energy gap of 0.54 ± 0.04 THz, attributed to crystalline-field effects researchgate.net. These studies also provided evidence for transitions between the ground state and higher excited states of the Tb³⁺ ion, with measurements conducted across various temperatures, including those below and above its Néel temperature () of approximately 14.9 ± 0.2 K researchgate.netiaea.org.

The magnetic and elastic properties of TbSb have been further probed through specific heat, high-field magnetization, and ultrasonic measurements. An antiferromagnetic transition at K is marked by anomalies in specific heat and elastic constants, suggesting a significant role for orbital freedom at low temperatures researchgate.net. High-field magnetization measurements have revealed distinct metamagnetic transitions, characterized by sharp steps, indicating complex magnetic ordering researchgate.netresearchgate.net. Specifically, a peculiarity in the magnetization versus magnetic field () dependence at temperatures below the antiferromagnetic phase transition ( K) points to a metamagnetic phase transition researchgate.net. Positive giant magnetoresistance has also been observed in TbSb in the vicinity of its antiferromagnetic phase region researchgate.net.

While TbSb itself is an antiferromagnetic material with a relatively high ordering temperature ( K) researchgate.netresearchgate.net, the fundamental principles governing its magnetic excitations and anisotropy are relevant to the design of SMMs. SMMs are molecular entities that exhibit slow magnetic relaxation at the single-molecule level, typically requiring strong magnetic anisotropy and a significant energy barrier to overcome thermal fluctuations. Lanthanide ions, such as Terbium, are prime candidates for SMMs due to their large orbital angular momentum and resulting strong magnetic anisotropy. Research on lanthanide antimonides, in general, contributes to the foundational understanding of how different crystal structures and elemental combinations influence magnetic behavior, which can inform the development of new molecular magnets.

Although direct data on TbSb as a molecular magnet with defined blocking temperatures or relaxation times is not prominently featured in the reviewed literature, the studies on its magnetic excitations and phase transitions highlight the interplay of crystal fields and magnetic interactions. These are precisely the factors that dictate the SMM performance of lanthanide-based molecular systems acs.org. The investigation of TbSb's magnetic response, including its metamagnetism and magnetoresistance, provides insights into the complex magnetic landscape of rare-earth compounds, which is crucial for advancing the field of molecular magnetism and the search for novel SMMs.

Phase Transitions and High Pressure Behavior of Terbium Antimonide

Structural Phase Transitions under Temperature Variation

Terbium antimonide crystallizes in the rock-salt (NaCl-type, B1) crystal structure at ambient conditions. Investigations into its behavior as a function of temperature have primarily focused on its magnetic properties. TbSb undergoes a transition from a paramagnetic to an antiferromagnetic state at the Néel temperature (T_N) of approximately 14.9 K. aps.org

Neutron inelastic scattering studies have detailed the magnetic excitation spectrum both below and above this temperature. aps.org These studies indicate that the primary transition is magnetic in nature. At 4.4 K, well into the antiferromagnetic phase, the compound maintains its crystalline structure. As the temperature is raised towards the Néel temperature, the energy gap of the lowest magnetic excitation branch decreases, and the spin-wave scattering merges with quasielastic critical scattering that peaks at T_N. aps.org Above T_N, this critical scattering diminishes with increasing temperature. aps.org Throughout this temperature range around the magnetic transition, there is no evidence reported of a structural phase transition; the NaCl-type crystal structure is understood to remain stable.

Generally, a substance's phase (solid, liquid, or gas) is dependent on pressure and temperature, which can be summarized in a pressure-temperature phase diagram. youtube.com While significant temperature variations can induce structural changes in many materials, for TbSb under ambient pressure, the key transition observed upon cooling is magnetic rather than structural. aps.orgyoutube.comnih.govrsc.org

High-Pressure Induced Structural and Electronic Transformations

The application of high pressure can induce significant changes in the crystal and electronic structures of materials, often leading to phase transitions to more compact atomic arrangements. researchgate.net For heavy rare-earth antimonides, theoretical studies predict a pressure-induced structural phase transition from the ambient-pressure NaCl-type (B1) structure to the more densely packed cesium chloride (CsCl-type, B2) structure. researchgate.net

First-principles calculations based on a three-body potential model have been used to investigate this transition in related compounds like Dysprosium Antimonide (DySb) and Erbium Antimonide (ErSb). These calculations predict the transition pressures and associated volume collapse, which is characteristic of a first-order phase transition. researchgate.net Given that Terbium is a heavy rare-earth element, TbSb is expected to follow a similar transition sequence. The predicted transition pressure for TbSb is in the range of 25-30 GPa.

This structural transformation from a 6-fold coordinated (B1) to an 8-fold coordinated (B2) lattice directly impacts the electronic structure. The compression leads to increased overlap of electron shells, which can alter the band structure, density of states near the Fermi level, and consequently, the electrical transport properties of the material. aps.orgclarku.eduarxiv.orgscispace.com In many rare-earth compounds, such pressure-induced transitions can tune the hybridization between localized 4f electrons and conduction electrons, potentially leading to novel electronic states. aps.orgarxiv.orgscispace.commappingignorance.org

Predicted High-Pressure Phase Transition Data for Heavy Rare-Earth Antimonides
CompoundPredicted Transition Pressure (GPa)Crystal Structure TransitionAssociated Volume Collapse (%)
DySb27.5B1 (NaCl-type) → B2 (CsCl-type)~9.7
ErSb30.0B1 (NaCl-type) → B2 (CsCl-type)~9.5
TbSb (Expected) ~25-30B1 (NaCl-type) → B2 (CsCl-type)Not specified

Correlation between Structural Changes and Magnetic Transitions

The relationship between crystal structure and magnetic ordering is a central theme in solid-state physics. sciencedaily.comwikipedia.orgaps.org The magnetic properties of a material are determined by the arrangement of magnetic moments (spins) within its crystal lattice. wikipedia.org Any change in the underlying crystal structure, such as a phase transition, will inevitably affect the magnetic interactions and ordering. aps.orgresearchgate.net

In this compound, at ambient pressure, the antiferromagnetic ordering below T_N = 14.9 K occurs within the stable NaCl-type crystal structure. aps.org The magnetic structure is characterized by ferromagnetic sheets in the (111) planes that are coupled antiferromagnetically with adjacent sheets. This specific magnetic ground state is a direct consequence of the exchange interactions mediated through the crystal lattice.

While no structural transition accompanies the magnetic ordering at ambient pressure, a pressure-induced structural phase transition, as discussed in the previous section, would profoundly alter the magnetic properties of TbSb. The transition from the B1 to the B2 structure changes the distances and angles between the Terbium ions, which carry the magnetic moments. This modification of the lattice would alter the strength and nature of the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, the primary mechanism governing magnetic order in many rare-earth compounds.

Studies on elemental terbium have shown a strong correlation between its complex sequence of pressure-induced structural transitions (hcp → Sm-type → dhcp → distorted fcc) and changes in its magnetic ordering. aps.orgaps.org For instance, the initial ferromagnetic state in the hcp phase of terbium is suppressed and an antiferromagnetic state develops in the pressure-induced Sm-type phase. aps.org It is highly probable that a similar strong coupling between the crystal lattice and magnetic order exists in TbSb, where the predicted B1-to-B2 structural transition would be accompanied by a significant change in its magnetic transition temperature and the nature of its ordered state.

Investigation of Kondo-like Behavior in Rare-Earth Antimonides

The Kondo effect is a phenomenon observed in some metals containing magnetic impurities, where the electrical resistivity shows a characteristic minimum at low temperatures. wikipedia.orgscholarpedia.org This behavior arises from the scattering of conduction electrons by the localized magnetic moments of the impurities. mappingignorance.org When extended to a lattice of magnetic ions, such as in many rare-earth and actinide intermetallic compounds, this interaction can lead to the formation of "heavy fermion" systems, characterized by quasi-electrons with extremely large effective masses. wikipedia.orgscholarpedia.org

This physics is governed by the competition between two fundamental interactions:

RKKY Interaction : An indirect exchange coupling between localized magnetic moments (the 4f electrons in rare earths) that is mediated by conduction electrons. This interaction typically favors long-range magnetic ordering (ferromagnetic or antiferromagnetic). mappingignorance.org

Kondo Interaction : An effective antiferromagnetic exchange between the conduction electrons and the local moments. This interaction leads to the screening of the local moments by the conduction electrons at low temperatures, forming a non-magnetic singlet state. mappingignorance.org

In most Terbium compounds, including TbSb, the RKKY interaction is dominant, leading to the observed antiferromagnetic ordering at low temperatures. The 4f electrons in Terbium are generally considered well-localized, which typically disfavors the hybridization with conduction electrons needed for a strong Kondo effect.

However, the broader family of rare-earth antimonides, particularly those with Cerium or Ytterbium, are known to exhibit Kondo lattice behavior. mappingignorance.org In these systems, the hybridization between the 4f and conduction band states is more significant. mappingignorance.org Applying pressure is a key experimental tool to tune the balance between the RKKY and Kondo interactions. Pressure generally enhances the hybridization, which can strengthen the Kondo effect at the expense of magnetic ordering. researchgate.net While Kondo-like behavior has not been explicitly reported for this compound, investigating its electronic properties under high pressure could reveal whether a similar competition between these interactions can be induced, potentially leading to a suppression of antiferromagnetism and the emergence of Kondo-related phenomena. researchgate.netarxiv.org

Advanced Theoretical and Computational Studies on Terbium Antimonide

First-Principles Calculations (DFT, DFT+DMFT) for Correlated Electron Systems

First-principles methods, particularly Density Functional Theory (DFT), form the bedrock for understanding the electronic structure of solids mpg.dewikipedia.org. For materials like terbium antimonide, which contain localized f-electrons in the terbium ions, accounting for strong electron correlations is paramount.

DFT+DMFT: Dynamical Mean-Field Theory (DMFT), often combined with DFT (DFT+DMFT), is a powerful ab initio technique designed to capture the effects of strong electron correlations d-nb.inforesearchgate.net. Although specific DFT+DMFT studies on TbSb were not detailed in the provided search results, this methodology has been successfully applied to elemental terbium metal under pressure arxiv.orgatlas.jp. These calculations have demonstrated its capability to describe correlation-induced band renormalization and magnetic transitions in f-electron systems arxiv.orgatlas.jp, underscoring its relevance and potential for a more comprehensive understanding of TbSb's correlated electronic behavior.

Pseudopotential and Pseudoboson Theories for Electronic and Magnetic Properties

Theoretical frameworks such as pseudopotential and pseudoboson theories are instrumental in describing the electronic and magnetic characteristics of materials.

Pseudoboson Theory: Pseudoboson theory has been directly applied to analyze the magnetic excitation spectrum of this compound aps.org. This theory was employed to fit experimental neutron inelastic scattering data by considering transitions between the ground state and excited states of the Tb ion within its lowest spin-orbit multiplet (J=6) aps.org. The application of pseudoboson theory, incorporating crystal-field effects, yielded a good description of the observed magnetic excitation frequencies and their intensities aps.org.

Pseudopotential Theory: Pseudopotential methods are fundamental to many DFT implementations, simplifying calculations by replacing the strong interaction between core electrons and atomic nuclei with a weaker, effective potential mpg.dewikipedia.org. While not explicitly detailed in relation to TbSb in the provided snippets, these methods are implicitly used in the first-principles calculations that form the basis for understanding TbSb's electronic structure and magnetic properties.

Modeling of Crystal-Field Effects and Spin-Orbit Multiplets

The magnetic properties of rare-earth compounds like TbSb are strongly influenced by crystal-field effects and spin-orbit coupling, which split the electronic energy levels of the magnetic ions.

Crystal-Field Effects in TbSb: Experimental observations of TbSb's magnetic excitation spectrum have revealed a significant energy gap in the lowest excitation branch, which has been attributed to crystalline-field effects aps.org. Theoretical models have incorporated crystal field parameters to describe the magnetic and electric properties of TbSb researchgate.netosti.gov. For instance, specific crystal field parameters (W and x) have been used in microscopic models that account for crystalline electrical field anisotropy and exchange interactions researchgate.net.

Theoretical Frameworks: Pseudoboson theory has been successfully used to fit experimental data by modeling transitions within the J=6 spin-orbit multiplet of the Tb ion, thereby capturing the impact of crystal-field interactions aps.org. More broadly, ab initio methods are employed to derive crystal field parameters for lanthanide ions, explicitly considering spin-orbit coupling to accurately describe the splitting of J-multiplets osti.govungur.org. These advanced computational techniques aim to provide a rigorous derivation of crystal field parameters, often by comparing calculated energy matrices with experimental findings or through methods like the opposing crystal potential (OCP) approach ungur.orgosti.gov. Such studies are essential for understanding the magnetic anisotropy and low-temperature magnetic behavior of TbSb.

Lattice Dynamics and Phonon Dispersion Calculations

Understanding the vibrational properties of TbSb is crucial for its mechanical stability and thermal behavior. Lattice dynamics calculations, particularly phonon dispersion, provide this insight.

Phonon Dispersion Calculations: Theoretical investigations have included the computation of phonon dispersion relations for this compound materialsproject.org. These calculations, often performed using methods such as Density Functional Perturbation Theory (DFPT) materialsproject.org, map the relationship between phonon frequency and wavevector, which is fundamental to understanding the material's vibrational modes.

Dynamical Stability and Thermodynamic Properties: The results of phonon dispersion calculations are used to assess the dynamical stability of the crystal lattice. The absence of imaginary phonon frequencies indicates a stable structure siesta-project.org. Studies have confirmed that TbSb is dynamically stable materialsproject.org. Furthermore, the derived phonon frequencies can be utilized to calculate thermodynamic properties, such as heat capacities and Debye temperatures, offering insights into the material's thermal response researchgate.net. While specific Debye temperatures for TbSb were not provided in the snippets, calculations for related terbium monopnictides (TbN, TbP) have yielded values like 491 K and 348 K, respectively, demonstrating the application of these methods researchgate.net.

Research Advancements and Emerging Applications of Terbium Antimonide Based Materials

Magnetic Refrigeration Technology Development

Magnetic refrigeration, a technology that utilizes the magnetocaloric effect (MCE) to achieve cooling, is an area where terbium-based materials, including those involving antimony, are being explored. The MCE is a phenomenon where a magnetic material changes its temperature when subjected to a changing magnetic field. Terbium antimonide (TbSb) has demonstrated inverse magnetocaloric effects below its Néel temperature (TN = 14.8 K), indicating its antiferromagnetic nature researchgate.net. Research has shown that TbSb exhibits a magnetic entropy change (ΔSM) and relative cooling power (RCP), suggesting its potential as a candidate for magnetic refrigeration researchgate.net. Specifically, a terbium-germanium-antimony material with the formula Tb₄Ge₃₋ₓSbₓ (where 0.5 ≤ x ≤ 2.9) has been developed, exhibiting a large magnetic entropy change in the temperature range of 270-340K, making it suitable for room-temperature magnetic refrigeration google.com. For instance, Tb₄Ge₂.₅Sb₀.₅ showed a magnetic entropy change of -3.8 J/kg·K under a 0-2T magnetic field change, and Tb₄Ge₀.₁Sb₂.₉ reached -3.7 J/kg·K under the same field change google.com. Another study on mixed lanthanide-transition metal antimonides, such as Tb₆MSb₂ (M = Mn, Fe, Co, Ni), also indicates their potential as magnetic refrigerants mdpi.com.

Spintronic Device Concepts and Material Platforms

The unique magnetic and electronic properties of terbium compounds, including those with antimony, make them promising for spintronic applications, which aim to utilize the electron's spin in addition to its charge.

Spin Transport Properties in Tb-based Heterostructures

Research into terbium iron garnet (TbIG) thin films deposited on gadolinium gallium garnet (GGG) substrates has revealed significant potential for spintronic applications aip.orgarxiv.orgarxiv.orgaip.orgethz.chmit.edu. These films exhibit large perpendicular magnetic anisotropy (PMA), tunable structural and magnetic properties, and efficient spin transport through Pt/TbIG interfaces aip.orgarxiv.orgarxiv.orgaip.orgethz.chmit.edu. Spin Hall magnetoresistance (SMR) measurements on Pt/TbIG heterostructures have demonstrated efficient interfacial spin transport, with the spin mixing conductance increasing with scandium content in scandium-substituted terbium iron garnet (TbScIG) films mit.edumit.edu. This suggests that the spin transport properties are influenced by the magnetic sublattices within the garnet structure mit.edu.

Novel Spin-Splitting Effects in Antiferromagnetic Systems

While direct research on spin-splitting effects specifically in this compound antiferromagnetic systems is limited in the provided snippets, the general exploration of rare earth-doped topological insulators (TIs) offers context. For example, Tb doping in Bi₁.₁Sb₀.₉Te₂S single crystals has been shown to induce antiferromagnetic ordering at approximately 10 K arxiv.org. Such doped topological materials are being investigated for their potential to host novel spin-related phenomena, including spin-splitting effects, which are crucial for next-generation spintronic devices arxiv.org.

Luminescent Material Development for Advanced Optical Systems

Terbium compounds are well-known for their strong luminescent properties, particularly their characteristic green emission, which makes them valuable in various optical applications.

Phosphor Research and Energy Transfer Mechanisms

Terbium ions (Tb³⁺) are widely used in phosphors due to their efficient green luminescence rsc.orgsfa-oxford.comstanfordmaterials.com. Terbium oxide (Tb₄O₇) is a key component in green phosphors for fluorescent lamps and display devices sfa-oxford.comstanfordmaterials.com. Research has explored energy transfer mechanisms between different rare earth ions to tune luminescence. For instance, in Ba₂La₂.₈₅₋ₓ(SiO₄)₃F:0.15Tb³⁺,xSm³⁺ phosphors, energy transfer from Tb³⁺ to Sm³⁺ occurs via quadrupole-quadrupole interaction, allowing for tunable emission colors from green to reddish hues nih.gov. Similarly, studies on barium orthosilicate (B98303) phosphors doped with both Eu³⁺ and Tb³⁺ have shown energy transfer from Tb³⁺ to Eu³⁺, enabling tunable emission from red to pink unesp.br. These findings underscore the importance of understanding energy transfer mechanisms for developing advanced phosphor materials.

Potential in Solid-State Laser Applications

Terbium-doped materials are also being investigated for their potential in solid-state laser applications. Terbium salts are used in laser devices avinuty.ac.in. Specifically, terbium-based fluoride (B91410) and oxide crystals, such as LiTbF₄ and TbAlO₃, have been studied for their laser emission properties in the visible range iaea.orgiaea.org. Laser emission with a Tb³⁺-doped LiTbF₄ crystal has been achieved, demonstrating efficient green and yellow laser output iaea.orgiaea.org. Terbium gallium garnet (TGG) is another material used in high-power laser systems and magneto-optical devices like Faraday isolators, due to its low absorption loss and high thermal conductivity stanfordmaterials.comheegermaterials.comrefractiveindex.infoaip.org. The incorporation of terbium into various host materials enhances their optical properties, making them suitable for advanced laser technologies sfa-oxford.comavinuty.ac.iniaea.orgstanfordmaterials.comontosight.ai.

Thermoelectric Material Exploration and Efficiency Enhancement Strategies

Thermoelectric materials are crucial for converting waste heat into electrical energy and for solid-state cooling applications. Research in this area often focuses on optimizing the figure of merit (ZT), which quantifies thermoelectric efficiency, by manipulating electrical conductivity, Seebeck coefficient, and thermal conductivity. While direct thermoelectric data for pure this compound (TbSb) is limited in the reviewed literature, significant progress has been made with terbium-doped antimonide-based compounds and related Zintl phases.

Studies on terbium-doped calcium cobaltate (Ca₃Co₄O₉) have demonstrated promising thermoelectric performance. Polycrystalline samples of Ca₃₋ₓTbₓCo₄O₉, prepared via solid-state reaction, achieved a record ZT of 0.74 at 800 K, representing the highest value reported for this system in polycrystalline form google.comnih.gov. This enhancement is attributed to the doping of Tb ions, which modifies the material's thermoelectric response. Further research has explored terbium-doped copper iodide (CuI) nanocrystals, which exhibited a maximum ZT (ZTmax) value of 0.29 at 430 K mdpi.com.

Beyond doped systems, complex antimonide structures like Zintl phases have shown notable thermoelectric properties. For instance, Yb₁₄MnSb₁₁ compounds have reported ZT values up to 1.3 mdpi.com. Similarly, substituted Yb₄Sb₃ compounds have demonstrated improved thermoelectric figures of merit, reaching up to 0.75 at 1000 °C (1273 K) through strategic substitutions researchgate.net. These findings highlight the potential of antimonide frameworks, often enhanced by rare-earth elements like terbium, for high-temperature thermoelectric applications.

Table 1: Thermoelectric Performance of Selected Antimonide-Based Materials

MaterialPeak ZT ValueTemperature (K)Notes
Tb-doped Ca₃Co₄O₉0.74800Polycrystalline, enhanced by Tb doping google.comnih.gov
Tb-doped CuI0.29430Nanocrystal form mdpi.com
Yb₁₄MnSb₁₁~1.3N/AZintl phase compound mdpi.com
Yb₄Sb₃ (substituted)~0.751273 (1000 °C)Rare-earth antimonide with substitution researchgate.net

Topological Insulator Research in Antimonide Systems

Topological insulators (TIs) are a class of materials characterized by an insulating bulk and conducting surface or edge states that are protected by fundamental symmetries. Research into antimonide systems has revealed materials exhibiting topological properties, with some studies incorporating terbium to explore magnetic topological states.

One area of investigation involves ternary compounds such as Tb-doped bismuth-antimony-telluride-sulfide (TbₓBi₁₋ₓSbᵧTe₂S). In specific compositions, like TbBiSbTeS, terbium doping has been shown to preserve topological insulating behavior, even when introducing antiferromagnetic ordering below approximately 10 K arxiv.orgresearchgate.net. These materials exhibit a bulk band gap of around 0.236 eV and show transport behavior dominated by topological surface states at low temperatures, evidenced by Shubnikov-de Haas oscillations arxiv.org.

Furthermore, "terbium monoantimonide" (TbSb) itself has been investigated for its Fermi surface topology and magnetoresistance properties researchgate.netsemanticscholar.org. Studies suggest that TbSb may exhibit topological semimetal characteristics, with signatures of nontrivial surface states detected through magnetization measurements researchgate.net. Other related compounds, such as LnSbTe (where Ln includes Tb), have also been identified as topological semimetals, indicating a broader trend of topological phenomena in rare-earth antimonide-telluride systems psi.ch.

Future Perspectives and Unexplored Research Avenues for Terbium Antimonide

Synergistic Integration of Multiple Functionalities in Tb-Antimonide Compounds

A significant frontier in materials science is the development of multifunctional materials where distinct properties are coupled, leading to novel functionalities. In terbium antimonide, the strong interplay between its magnetic and electronic degrees of freedom provides a fertile ground for exploring such synergistic integrations. Future research will likely focus on harnessing these intrinsic couplings to create materials with tunable and enhanced performance characteristics for a variety of applications.

One of the most promising areas is the coupled response of magnetoresistance and the magnetocaloric effect. researchgate.netaps.orgresearchgate.netaps.org The phenomenon where the application of a magnetic field influences a material's temperature is known as the magnetocaloric effect, and materials exhibiting a large effect are sought after for magnetic refrigeration technologies. aps.org this compound has been shown to exhibit a notable magnetocaloric effect, and a strong correlation between this and its magnetoresistivity has been reported. researchgate.net A deeper investigation into this relationship could lead to the development of materials that are not only efficient magnetic refrigerants but also possess sensitive magnetic field sensors. The ability to tune both the thermal and electrical response with a magnetic field opens the door to creating dual-mode sensors or energy conversion devices.

The field of spintronics, which utilizes the spin of electrons in addition to their charge, presents another exciting avenue for the multifunctional application of this compound. The strong spin-orbit coupling inherent in antimony, combined with the large magnetic moment of terbium, makes TbSb a candidate for spintronic devices. arxiv.org Future research could explore the manipulation of spin currents and the potential for creating spin-based transistors or memory elements. The integration of spintronic functionality with the existing magnetic and magnetocaloric properties could lead to the development of highly integrated and efficient information processing and storage technologies.

Furthermore, the potential for thermoelectric applications in this compound and related compounds warrants investigation. While not traditionally considered a thermoelectric material, the modification of its electronic band structure through alloying or nanostructuring could enhance its thermoelectric properties. The coupling of thermoelectricity with the material's magnetic nature could lead to novel magneto-thermoelectric devices, where thermal gradients can be controlled by magnetic fields, or vice versa.

Nanostructured Terbium Antimonides for Quantum Phenomena Investigations

The transition from bulk materials to nanostructures often unveils a host of new physical phenomena governed by the principles of quantum mechanics. The fabrication and study of nanostructured terbium antimonides, such as quantum dots, nanowires, and thin films, represent a significant and largely unexplored research direction. These low-dimensional systems are expected to exhibit novel electronic and magnetic properties due to quantum confinement effects, offering a platform to investigate fundamental quantum phenomena and explore new technological applications. nih.govresearchgate.netmrforum.comazonano.comacs.orgchalcogen.ro

Quantum Dots: this compound quantum dots, which are semiconductor nanocrystals, would confine electrons and holes in all three dimensions, leading to discrete energy levels. mrforum.comchalcogen.ro This quantization of energy levels is predicted to significantly alter the optical and electronic properties of the material. mrforum.comchalcogen.ro Future research could focus on the synthesis of colloidal TbSb quantum dots and the characterization of their size-dependent photoluminescence. nih.gov The strong spin-orbit coupling from the antimony and the magnetic nature of the terbium ion could lead to unique magneto-optical effects in these quantum dots, making them interesting for applications in quantum computing and high-density data storage.

Nanowires: As one-dimensional structures, this compound nanowires would confine charge carriers in two dimensions, allowing for the investigation of quantum transport phenomena. nih.gov The high carrier mobility expected in antimonide-based nanowires, coupled with the strong spin-orbit interaction, makes them a promising platform for exploring spin-based quantum bits (qubits) and topological quantum computing. nih.govaps.orgarxiv.org Future studies could involve the fabrication of TbSb nanowire-based devices to measure quantized conductance and explore the potential for hosting Majorana fermions. The magnetic properties of the terbium ions could also be used to manipulate the spin states of electrons within the nanowires.

Thin Films: The study of this compound thin films offers a pathway to investigate the evolution of electronic and magnetic properties as the material transitions from a three-dimensional to a two-dimensional system. Quantum confinement effects in thin films can lead to the opening of a bandgap and the emergence of novel topological states. arxiv.orgarxiv.org Research on Sb thin films has already demonstrated a thickness-dependent evolution of the band structure. arxiv.orgarxiv.org Similar investigations on TbSb thin films could reveal a transition to a topological insulator phase, with potential applications in spintronics and quantum technologies. arxiv.orgaps.orgox.ac.uk The interplay between the magnetic ordering of the terbium ions and the quantum-confined electronic states in thin films is a rich area for future exploration.

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound under various external stimuli is crucial for both fundamental scientific insights and the development of practical applications. Advanced in situ characterization techniques, which allow for the real-time observation of material properties during processes such as phase transitions or in response to changing magnetic fields, are poised to play a pivotal role in this endeavor. uci.educhimia.chsemanticscholar.orgethz.chnih.gov These techniques provide a window into the dynamic interplay of structural, electronic, and magnetic properties that govern the functionality of TbSb.

In Situ Transmission Electron Microscopy (TEM): In situ TEM allows for the direct visualization of structural and magnetic domain dynamics at the nanoscale. uci.edudtu.dkharvard.eduresearchgate.netuci.edu Future studies could employ in situ TEM with heating or cooling stages to observe the magnetic phase transitions in this compound in real time. By applying an external magnetic field within the TEM, it would be possible to directly image the movement of magnetic domain walls and understand the mechanisms of magnetization reversal. Lorentz microscopy, a specialized TEM technique, can be used to map the magnetic domain structure and its response to external fields. dtu.dk

Operando Spectroscopy: Operando spectroscopy techniques, which are performed while a device is in operation, can provide invaluable information about the electronic and magnetic states of this compound under working conditions. chimia.chsemanticscholar.orgethz.chnih.gov For instance, operando X-ray absorption spectroscopy (XAS) and X-ray magnetic circular dichroism (XMCD) performed under an applied magnetic field can probe the element-specific electronic and magnetic states of both terbium and antimony. aps.org This would allow researchers to track changes in the electronic structure and magnetic moments as the material undergoes a magnetic field-induced transition.

In Situ X-ray and Neutron Diffraction: In situ X-ray and neutron diffraction are powerful tools for studying the crystallographic and magnetic structure of this compound as a function of temperature and magnetic field. Neutron scattering, in particular, is highly sensitive to magnetic ordering and can be used to map out the magnetic phase diagram of TbSb with high precision. aps.org In situ diffraction experiments can provide detailed information about the changes in lattice parameters and magnetic structure during phase transitions, offering insights into the underlying physics of these transformations.

The data gathered from these advanced in situ techniques will be instrumental in developing a comprehensive understanding of the dynamic processes in this compound. This knowledge is essential for designing and optimizing TbSb-based materials for applications in magnetic refrigeration, spintronics, and other emerging technologies.

Exploration of New Ternary and Quaternary Tb-Sb-X Compounds

While binary this compound has been the primary focus of research, the exploration of new ternary and quaternary compounds by introducing additional elements (X) opens up a vast compositional space with the potential for discovering materials with novel and enhanced properties. rsc.org The addition of a third or fourth element can be used to tune the crystal structure, electronic bandgap, and magnetic interactions, leading to functionalities not present in the parent TbSb compound.

The "X" element in these new compounds could be chosen from various groups in the periodic table to achieve specific properties. For instance, introducing other p-block elements like tellurium (Te) or selenium (Se) could lead to the formation of quaternary chalcogenides with interesting thermoelectric or optical properties. aps.orgornl.govaps.orgresearchgate.net The structural and compositional variations in such materials can lead to low thermal conductivity, which is beneficial for thermoelectric applications. aps.orgornl.govaps.org

Alternatively, the inclusion of transition metals could be explored to modify the magnetic properties of the material. The introduction of elements like iron (Fe), cobalt (Co), or manganese (Mn) could lead to complex magnetic ordering and potentially higher magnetic transition temperatures. The study of the magnetic and electronic properties of these new ternary and quaternary compounds would be a key research focus.

The synthesis of these new materials would likely involve solid-state reaction methods, arc melting, or flux growth techniques. A systematic investigation of the phase diagram of the Tb-Sb-X system would be necessary to identify stable compounds and their crystal structures. Theoretical calculations, such as density functional theory (DFT), could be employed to predict the stability and electronic and magnetic properties of new compounds before their experimental synthesis, thereby guiding the experimental efforts.

The successful synthesis and characterization of new ternary and quaternary terbium-antimony-based compounds could lead to the discovery of materials with tailored properties for a wide range of applications, including spintronics, thermoelectrics, and permanent magnets. This exploration of new chemical compositions is a critical step in expanding the family of rare-earth antimonide materials and unlocking their full technological potential.

Q & A

Basic Question: What are the established synthesis methods for terbium antimonide (TbSb), and how do experimental parameters influence crystal purity?

Answer:
this compound is typically synthesized via solid-state reactions or solution-phase methods. For high-purity single crystals, flux growth under controlled atmospheres (e.g., argon) is recommended to prevent oxidation. Key parameters include:

  • Stoichiometric ratios : Precise Tb:Sb ratios (1:1) minimize secondary phases.
  • Temperature gradients : Slow cooling rates (~2°C/hour) enhance crystallinity .
  • Post-synthesis characterization : Use X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) to verify phase purity and elemental distribution, as seen in terbium-modified Zr-MOF studies .

Basic Question: Which characterization techniques are critical for analyzing TbSb’s structural and electronic properties?

Answer:

  • XRD and TEM : Essential for confirming cubic crystal structure (similar to gadolinium antimonide) and lattice parameters .
  • Photoluminescence (PL) spectroscopy : Detects energy transfer mechanisms, as demonstrated in terbium-doped MOFs .
  • Magnetoresistance measurements : Reveal charge carrier behavior, analogous to gallium antimonide studies .
  • EDS mapping : Ensures uniform terbium distribution, avoiding nanoparticle aggregation .

Advanced Question: How can density functional theory (DFT) guide the design of TbSb-based devices?

Answer:
DFT calculations, particularly with the BZW method (used for zb-GaSb), predict band structures and transport properties. Key steps include:

  • Lattice constant optimization : Use experimental values (e.g., 6.09593 Å for GaSb) to anchor simulations .
  • Bandgap alignment : Compare DFT-derived direct/indirect gaps with PL data to validate models .
  • Effective mass calculations : Guide device design by correlating with magnetoresistance experiments .

Advanced Question: What challenges arise in reconciling contradictory photoluminescence data for terbium-containing compounds?

Answer:
Discrepancies often stem from:

  • Sample preparation : Aggregation of terbium ions (e.g., in MOFs) quenches PL intensity, requiring rigorous EDS validation .
  • Data analysis methods : Exponential fitting (MaxEnt) outperforms least-squares (GExpNLLS) in resolving multi-exponential decays, as shown in zeolite studies .
  • Environmental factors : Moisture or oxygen exposure alters surface states, necessitating inert handling .

Advanced Question: How does TbSb’s electronic structure compare to other rare-earth antimonides in optoelectronic applications?

Answer:

  • Bandgap engineering : TbSb’s direct bandgap (~0.7 eV, extrapolated from GaSb data ) suits mid-infrared detectors, similar to InSb-based devices .
  • Carrier mobility : High hole mobility (observed in SmSb and GdSb ) suggests utility in low-power electronics.
  • Heterostructure integration : Combine TbSb with InAs or GaSb for type-II superlattices, leveraging lattice-matching strategies .

Advanced Question: What methodologies address terbium segregation during TbSb nanowire synthesis?

Answer:

  • Vapor-liquid-solid (VLS) growth : Use gold catalysts and Sb-rich precursors to suppress Tb clustering .
  • In-situ monitoring : Raman spectroscopy tracks phase transitions during nanowire growth.
  • Post-growth annealing : Improves crystallinity and reduces defects, as applied in GaSb nanowire studies .

Advanced Question: How do electrochemical properties of terbium inform TbSb’s stability in device environments?

Answer:

  • Reduction irreversibility : Terbium chloride complexes exhibit irreversible reduction in molten salts, suggesting TbSb may degrade under high-voltage bias .
  • Passivation strategies : Atomic layer deposition (ALD) of Al₂O₃ coatings mitigates oxidation, as used in GaSb photodetectors .

Advanced Question: What experimental designs optimize TbSb for quantum transport studies?

Answer:

  • Low-temperature setups : Measure Shubnikov-de Haas oscillations at <10 K to resolve Landau levels .
  • Strain engineering : Apply uniaxial stress to modulate Berry phase contributions, as demonstrated in InSb whiskers .
  • High-mobility samples : Use molecular beam epitaxy (MBE) to achieve defect densities <10¹⁶ cm⁻³ .

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